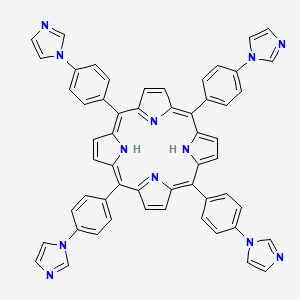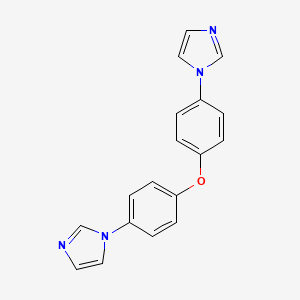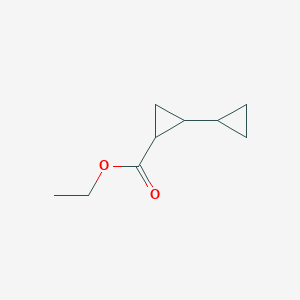
Ethyl 2-cyclopropylcyclopropane-1-carboxylate
Übersicht
Beschreibung
Ethyl 2-cyclopropylcyclopropane-1-carboxylate, also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCC is a cyclopropane derivative that is widely used in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyclopropylcyclopropane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been shown to have several biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been found to have an inhibitory effect on acetylcholinesterase, which can lead to improvements in cognitive function and memory. Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-cyclopropylcyclopropane-1-carboxylate has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. Ethyl 2-cyclopropylcyclopropane-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various experiments. However, Ethyl 2-cyclopropylcyclopropane-1-carboxylate has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-cyclopropylcyclopropane-1-carboxylate. One potential area of research is the development of new drugs based on Ethyl 2-cyclopropylcyclopropane-1-carboxylate. Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and further research could lead to the development of new drugs for the treatment of these diseases. Another area of research is the study of the mechanism of action of Ethyl 2-cyclopropylcyclopropane-1-carboxylate. Further understanding of how Ethyl 2-cyclopropylcyclopropane-1-carboxylate works at the molecular level could lead to the development of more effective drugs. Finally, research could be conducted on the synthesis of Ethyl 2-cyclopropylcyclopropane-1-carboxylate and its derivatives to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, specifically in the development of new drugs. Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHNXQFRCLLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylcyclopropane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




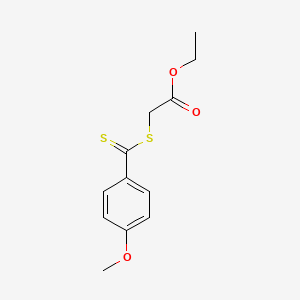
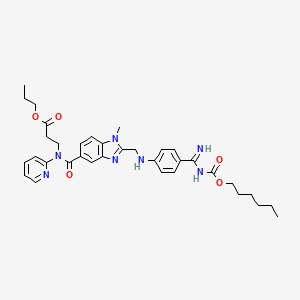
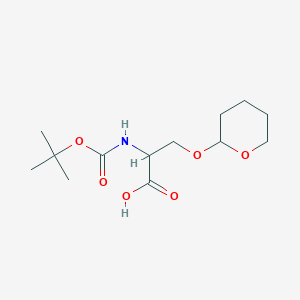
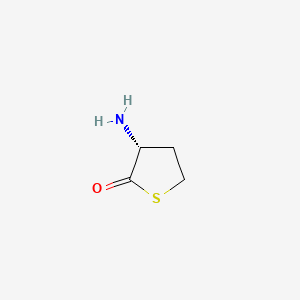

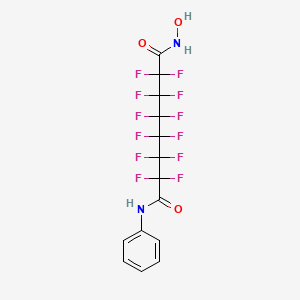
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B3321076.png)
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)


![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)
